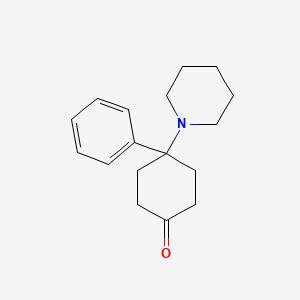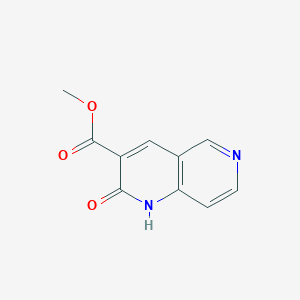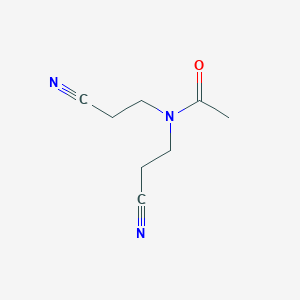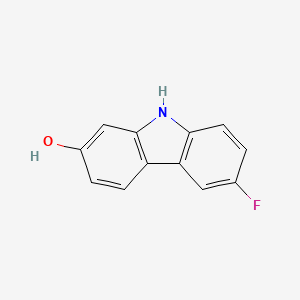![molecular formula C30H44N2O B13997313 (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one CAS No. 25849-97-2](/img/structure/B13997313.png)
(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one is an organic compound that belongs to the class of naphthalenones This compound features a naphthalene core substituted with cyclohexylbutyl groups and amino and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one can be achieved through a multi-step process:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized via Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Introduction of Cyclohexylbutyl Groups: The cyclohexylbutyl groups can be introduced through alkylation reactions using cyclohexylbutyl halides in the presence of a strong base.
Amino and Imino Functionalization: The amino and imino groups can be introduced through reductive amination reactions using suitable amines and reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and imino functionalities, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The naphthalenone core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalenones depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Polymer Science: Used as a monomer or additive in the synthesis of advanced polymers with unique properties.
Mechanism of Action
The mechanism of action of (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one analogs: Compounds with similar structures but different substituents on the naphthalene core.
Naphthalenone derivatives: Compounds with various functional groups attached to the naphthalene core.
Uniqueness
The unique combination of cyclohexylbutyl groups and amino and imino functionalities in this compound distinguishes it from other naphthalenone derivatives. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved material properties in industrial applications.
Properties
CAS No. |
25849-97-2 |
|---|---|
Molecular Formula |
C30H44N2O |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2-(4-cyclohexylbutylamino)-4-(4-cyclohexylbutylimino)naphthalen-1-one |
InChI |
InChI=1S/C30H44N2O/c33-30-27-20-8-7-19-26(27)28(31-21-11-9-17-24-13-3-1-4-14-24)23-29(30)32-22-12-10-18-25-15-5-2-6-16-25/h7-8,19-20,23-25,32H,1-6,9-18,21-22H2 |
InChI Key |
GUFBZRIJGYVCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCNC2=CC(=NCCCCC3CCCCC3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)




![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)
![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
